![molecular formula C20H26N4O3 B3026131 N-[[1-(4-氰基丁基)-1H-吲唑-3-基]羰基]-3-甲基-L-缬氨酸,甲酯 CAS No. 1185888-30-5](/img/structure/B3026131.png)

N-[[1-(4-氰基丁基)-1H-吲唑-3-基]羰基]-3-甲基-L-缬氨酸,甲酯

描述

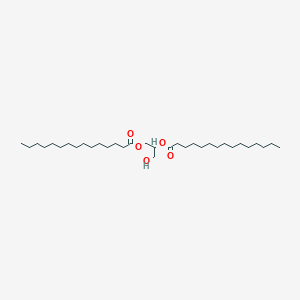

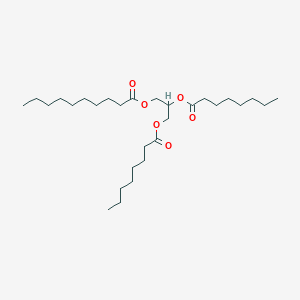

“N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester” is a chemical compound with the molecular formula C20H26N4O3 and a molecular weight of 370.5 g/mol . It is a product intended for research use only.

Molecular Structure Analysis

The molecular structure of this compound includes an indazole ring, a cyanobutyl group, a carbonyl group, a methyl-valine group, and a methyl ester group . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

Esters, like this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Furthermore, they can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

Esters have a variety of physical and chemical properties. They are often pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . The physical differences observed between different esters are due to differences in melting points of the mixture of esters they contain .科学研究应用

- Identification and Quantification : Researchers have identified and quantified 4CN-Mdmb-pinaca in human hair samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) . This method allows for accurate detection even in biological matrices.

- Post-Mortem Investigations : In the United States, 4CN-Mdmb-pinaca has been found in toxicology specimens associated with post-mortem death investigations and driving under the influence of drugs (DUID) cases .

- Potency and Efficacy : In vitro studies have shown that 4CN-Mdmb-pinaca is highly potent and efficacious in binding to CB1 and CB2 receptors . Its activity is comparable to or even exceeds that of conventional phytocannabinoids.

- Comparison to Other Synthetic Cannabinoids : Researchers have systematically evaluated its binding and activation properties alongside other synthetic cannabinoids . These findings contribute to our understanding of its pharmacological effects.

- Misuse and Recreational Use : Synthetic cannabinoids, including 4CN-Mdmb-pinaca, have been misused for recreational purposes . Understanding their abuse potential is crucial for public health.

- Emerging Trends : The European drug report highlights the increasing prevalence of synthetic cannabinoids, including 4CN-Mdmb-pinaca, in Europe . Monitoring these trends informs regulatory efforts.

- Hair Analysis : Researchers have successfully detected 4CN-Mdmb-pinaca in human hair samples . Hair analysis provides a longer detection window compared to urine or blood tests.

- Appropriate Techniques : Studies assess the most suitable techniques for detecting 4CN-Mdmb-pinaca in various biological matrices . This information aids forensic laboratories.

- Synthesis and Characterization : Researchers have synthesized and characterized 4CN-Mdmb-pinaca, along with related analogues . Understanding its structure and variations informs further research.

Forensic Toxicology and Drug Testing

Pharmacology and Receptor Binding

Drug Development and Abuse Potential

Analytical Techniques and Detection

Chemical Structure and Analogues

作用机制

Target of Action

4CN-Mdmb-pinaca, also known as 4-Cyano mdmb-butinaca, 4CN-Binaca-adb, UNII-KZR27C8RWQ, N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester, or KZR27C8RWQ, primarily targets the human cannabinoid type 1 (hCB1) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

4CN-Mdmb-pinaca acts as a full and potent agonist of the hCB1 receptors . It binds to these receptors with a Ki of 3.26 nM, leading to a decrease in the forskolin-stimulated accumulation of cyclic adenosine monophosphate (cAMP) with a half maximal effective concentration (EC50) of 0.33 nM .

Biochemical Pathways

Upon binding to the hCB1 receptors, 4CN-Mdmb-pinaca triggers a series of biochemical reactions. The primary metabolic pathways of this compound involve double bond oxidation, ester hydrolysis, N-dealkylation, hydroxylation, dehydrogenation, and further oxidation to N-pentanoic acid . These reactions lead to the formation of various metabolites, which may have their own pharmacological activity .

Pharmacokinetics

It has been reported that the compound has an in vitro half-life of approximately 10 minutes . It has also been detected in human urine samples up to an hour after consumption, indicating its presence in the body for a significant duration .

Result of Action

The molecular and cellular effects of 4CN-Mdmb-pinaca’s action are primarily due to its potent agonistic activity at the hCB1 receptors. This leads to a decrease in the accumulation of cAMP, which can affect various cellular processes . Moreover, the metabolites formed through the compound’s metabolic pathways may also exert their own effects .

属性

IUPAC Name |

methyl (2S)-2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,13H2,1-4H3,(H,22,25)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXENAUQFMPGSRW-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343267 | |

| Record name | Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester | |

CAS RN |

1185888-30-5 | |

| Record name | 4-Cyano mdmb-butinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CYANO MDMB-BUTINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZR27C8RWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)

![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)

![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)

![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)

![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)

![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)

![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)

![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)